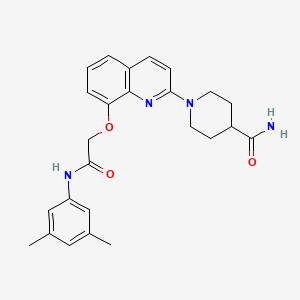

![molecular formula C20H20N2O5 B2914862 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione CAS No. 690640-84-7](/img/structure/B2914862.png)

3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

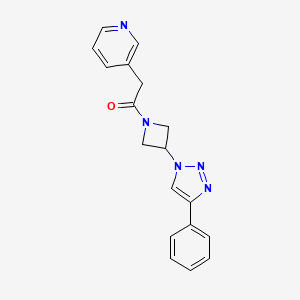

3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.

BenchChem offers high-quality 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Compound Synthesis

This compound is likely to be used in the synthesis of pharmaceutical compounds due to the presence of the piperazine moiety. Piperazine derivatives are known to exhibit a wide range of biological activities and are components of several pharmaceutical drugs . The hydroxyethyl group attached to the piperazine ring could potentially make this compound a precursor in the synthesis of drugs that require increased solubility in water.

Polyurethane Catalysts

The hydroxyethyl piperazine structure within the compound suggests its use as an intermediate in the manufacture of polyurethane catalysts . These catalysts are crucial in the production of polyurethanes, which are used in a variety of products from foams and coatings to adhesives and elastomers.

Corrosion Inhibitors

Corrosion inhibitors are chemicals that, when added to a fluid or gas, decrease the corrosion rate of metals or alloys. The structural features of this compound indicate its potential use in the development of new corrosion inhibitors, which are essential in extending the life of metal structures and containers .

Surfactants and Synthetic Fibers

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. The compound could be involved in the synthesis of surfactants due to its amphiphilic nature. Additionally, it may be used in creating synthetic fibers, where the piperazine ring can impart flexibility and durability .

Cell Culture Media

Piperazine derivatives, such as HEPES, are known to be used in cell culture media as buffering agents . They help maintain the physiological pH of the media, which is crucial for cell growth and survival. This compound could potentially be modified to serve a similar purpose, enhancing the stability of cell culture environments.

Enzyme Activity Research

Given the compound’s potential for minimal metal ion binding, it could be useful in studying enzyme activities where metal chelation is a concern . Researchers could use this compound in assays to investigate the natural activity of enzymes without the interference of metal ions.

Mechanism of Action

Target of Action

The primary target of the compound “3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione” is amyloid-beta plaques . These plaques are protein aggregates that are primarily composed of amyloid-beta peptide and are a characteristic feature of Alzheimer’s disease .

Mode of Action

The compound interacts with its target, the amyloid-beta plaques, by causing the plaques to break up . This disaggregation of the plaques is a key aspect of the compound’s mode of action .

Biochemical Pathways

The breaking up of amyloid-beta plaques affects the biochemical pathways associated with Alzheimer’s disease. The disaggregation of the plaques can potentially reverse some of the symptoms of Alzheimer’s disease .

Result of Action

The result of the compound’s action is the disaggregation of amyloid-beta plaques , which has been shown to reverse some of the symptoms of Alzheimer’s disease in mice . Additionally, the compound has been reported to dissociate amyloid-beta oligomers in patients’ plasma samples, enabling blood diagnosis of Alzheimer’s disease .

properties

IUPAC Name |

3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2-methylbenzo[f][1]benzofuran-4,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12-15(20(26)22-8-6-21(7-9-22)10-11-23)16-17(24)13-4-2-3-5-14(13)18(25)19(16)27-12/h2-5,23H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMIETRRRLMIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-butyl-N-methylacetamide](/img/structure/B2914783.png)

![2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile](/img/structure/B2914785.png)

![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one](/img/structure/B2914799.png)

![Methyl 7-(4-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2914800.png)

![ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)